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Compound of Interest

Compound Name: 3-amino-2-fluoropropanoic acid

Cat. No.: B016996

An In-Depth Technical Guide to 3-Amino-2-
fluoropropanoic Acid
Introduction

3-Amino-2-fluoropropanoic acid, a fluorinated analog of -alanine, represents a class of non-
proteinogenic amino acids of significant interest to the scientific and pharmaceutical research
communities. The strategic incorporation of a fluorine atom into small molecules is a
cornerstone of modern medicinal chemistry, often employed to modulate physicochemical
properties such as metabolic stability, bioavailability, and binding affinity.[1] This guide provides
a comprehensive overview of the known physical and chemical properties of 3-amino-2-
fluoropropanoic acid, offers expert insights into its characterization, and presents robust,
field-proven protocols for its analysis. This document is intended for researchers, chemists, and
drug development professionals who require a deep technical understanding of this compound.

Molecular and Structural Data

3-Amino-2-fluoropropanoic acid (IUPAC: 3-amino-2-fluoropropanoic acid) is a chiral
molecule existing as (R) and (S) enantiomers, as well as a racemic mixture. The presence of
an electron-withdrawing fluorine atom on the a-carbon (C2) significantly influences the
molecule's electronic properties and reactivity compared to its non-fluorinated parent, (3-
alanine.
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dot graph "molecular_structure" { layout=neato; node [shape=circle, style=filled,
fontname="Helvetica-Bold", fontcolor="#FFFFFF"]; edge [fontname="Helvetica];

} end Caption: Molecular structure of 3-amino-2-fluoropropanoic acid.

Table 1: Chemical Identifiers and Core Properties

Property Value Reference(s)
Molecular Formula C3HeFNO2 [2][3]
Molecular Weight 107.08 g/mol [2][3]

IUPAC Name 3-amino-2-fluoropropanoic 2]

acid

DL-2-Fluoro-beta-alanine, a-
Synonyms _ [31[4]
Fluoro-fB-alanine

CAS Number 3821-81-6 (Racemate) [3]

88099-66-5 ((2R)-enantiomer) [2]

| InChiKey | OJQNRNQELNLWHH-UHFFFAOYSA-N (Racemate) |[3] |

Physicochemical Properties

The physical properties of 3-amino-2-fluoropropanoic acid are characteristic of a small,
functionalized amino acid. Its high melting point is indicative of strong intermolecular forces,
likely hydrogen bonding and ionic interactions in its solid, zwitterionic state.

Table 2: Summary of Physical and Chemical Properties
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Comments and Expert

Property Value .
Insights
. . . Typical for small, purified
Appearance White to off-white solid . . .
organic amino acids.
The high melting point
suggests a stable crystalline
) ] 240-245 °C (with lattice. The decomposition is
Melting Point - o ) )
decomposition) characteristic of amino acids,

which often decarboxylate at

high temperatures.[3]

Causality: Direct experimental
pKa values are not readily
available in the literature.
These values are estimated
based on related structures.
The pKa of the parent (3-

] alanine is ~10.3 (ammonium)
pKai: ~2.5-3.5 (Carboxylic

pKa (Predicted) Acid)pKaz: ~8.5-9.5

(Ammonium)

and ~3.6 (carboxylic acid). The
electron-withdrawing fluorine
atom at the a-position is
expected to significantly lower
the pKa of the adjacent
carboxylic acid and have a
moderate acid-strengthening
(pKa-lowering) effect on the

more distant ammonium group.

| Solubility (Predicted) | Soluble in water; limited solubility in organic solvents. | Causality: As a
small amino acid, it is expected to be zwitterionic at neutral pH, leading to good water solubility.
A related compound, 3-amino-2-hydroxypropanoic acid, is soluble in water at 10 mg/mL.[5] Its
polarity would limit solubility in nonpolar organic solvents like hexanes or ether, with some
solubility expected in polar protic solvents like methanol. |

Spectroscopic and Analytical Characterization
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While public databases lack experimental spectra for this specific molecule, a robust analytical
characterization can be predicted based on its structure. A multi-technique approach is
essential for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

NMR is the most powerful tool for the structural elucidation of this molecule. Experiments
should be conducted in a suitable deuterated solvent, such as D20, given the predicted water
solubility.

e 'H NMR: The proton spectrum is expected to be complex due to heteronuclear (*H-°F) and
homonuclear (*H-H) coupling.

o Ca-H: This single proton will appear as a doublet of triplets (dt) due to coupling to the
adjacent fluorine atom (large doublet coupling, 2JHF) and the two C[3 protons (smaller
triplet coupling, 3JHH).

o C[B-Hz2: These two protons are diastereotopic and will appear as two separate multiplets,
each coupled to the Ca proton and the fluorine atom (3JHF), resulting in complex splitting
patterns.

e 13C NMR: Three distinct carbon signals are expected.
o C=0 (Carboxyl): ~170-180 ppm.

o Ca-F: ~85-95 ppm. This signal will be split into a doublet due to one-bond coupling with
19F (JCF), which is typically large (160-250 Hz). The chemical shift is significantly
downfield due to the deshielding effect of the fluorine atom.

o CB-NHz: ~35-45 ppm. This signal will also show coupling to the fluorine atom (2JCF),
appearing as a doublet with a smaller coupling constant than the Ca signal.

e 1F NMR: This is a crucial experiment for fluorinated compounds.[6]

o Asingle resonance is expected, which will be split into a complex multiplet (a doublet of
triplets) due to coupling to the Ca proton (2JFH) and the two C[ protons (3JFH). The broad
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chemical shift range of *°F NMR makes it highly sensitive to the local electronic
environment.[6]

Mass Spectrometry (MS) (Predicted)

Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.

e Full Scan MS: In positive ion mode (ESI+), the protonated molecular ion [M+H]* is expected
at m/z 108.04. In negative ion mode (ESI-), the deprotonated ion [M-H]~ would be observed
at m/z 106.03. High-resolution mass spectrometry (HRMS) should be used to confirm the
elemental composition.

e Tandem MS (MS/MS): Fragmentation of the [M+H]* ion (m/z 108.04) would likely proceed
through characteristic losses for amino acids:

o Loss of H20: A peak at m/z 90.03.
o Loss of HCOOH (Formic Acid): A peak at m/z 62.03.

o Decarboxylation (Loss of COz): A peak at m/z 64.05 after initial loss of a proton.

Self-Validating Experimental Protocols

Trustworthiness in chemical analysis is built on robust, reproducible methodologies. The
following protocols describe a self-validating workflow for the confirmation of identity, purity, and
structure of a newly synthesized or procured batch of 3-amino-2-fluoropropanoic acid.

dot digraph "analytical_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node
[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica",
fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} end Caption: A self-validating workflow for compound characterization.

Protocol: Purity Determination by HPLC-CAD

o Expertise & Causality: Standard reverse-phase HPLC with UV detection is ineffective for this
compound due to its lack of a strong chromophore. Therefore, a universal detector like a
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is
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required. A hydrophilic interaction liquid chromatography (HILIC) column is chosen as it
provides better retention for polar analytes like amino acids than a standard C18 column.

o Methodology:
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 pum).
o Flow Rate: 0.4 mL/min.
o Gradient: 95% B to 50% B over 10 minutes.
o Injection Volume: 2 pL.

o Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of
50:50 Water:Acetonitrile to create a 1 mg/mL stock.

o Detection: Charged Aerosol Detector (CAD).

o Trustworthiness: The use of a universal detector ensures all non-volatile components are
observed, providing a true purity profile. The formic acid in the mobile phase ensures the
analyte is protonated and provides good peak shape.

Protocol: Structural Confirmation by NMR Spectroscopy

» Expertise & Causality: A comprehensive suite of 1D NMR experiments is necessary to
confirm the complex structure, especially the connectivity and stereochemistry relative to the
fluorine atom. D20 is the solvent of choice to avoid the large, obscuring water peak and to
exchange the labile amine and carboxylic acid protons.

o Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterium Oxide
(D20, 99.9%).
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o Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband
probe.

o H Experiment: Acquire a standard 1D proton spectrum. Pay close attention to the
complex splitting patterns arising from H-H and H-F coupling.

o 13C Experiment: Acquire a proton-decoupled 3C spectrum (e.g., using a zgpg30 pulse
program). Note the characteristic C-F doublet for Ca and Cf.

o 19F Experiment: Acquire a proton-coupled 1°F spectrum. This provides crucial information
on couplings to adjacent protons. No external standard is strictly necessary for structure
confirmation, but trifluoroacetic acid (TFA) can be used as a reference if precise chemical

shift reporting is needed.

o Trustworthiness: This combination of experiments provides orthogonal data points. The *H
spectrum confirms the proton environment, the 13C spectrum confirms the carbon backbone,
and the °F spectrum directly observes the key fluorine atom and its connectivity, creating a
self-validating dataset for structural confirmation.

Applications in Research and Drug Development

The primary value of 3-amino-2-fluoropropanoic acid lies in its application as a specialized
building block in medicinal chemistry and drug design.

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to
metabolic degradation by cytochrome P450 enzymes. Incorporating this moiety into a drug
candidate can block sites of metabolism, thereby increasing the compound's half-life and

bioavailability.[7]

o Conformational Constraint: The bulky and electronegative fluorine atom can introduce
conformational rigidity into a molecule. This can lock a peptide or small molecule into a
specific bioactive conformation, enhancing its binding affinity and selectivity for a biological
target.

» Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pKa)
of the neighboring amino group. This can be a critical design element for optimizing a drug's
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absorption, distribution, metabolism, and excretion (ADME) properties, for instance, by
reducing unwanted interactions with ion channels or improving cell permeability.

o Tracer for 1°F NMR Studies: As 1°F is not naturally present in biological systems, molecules
containing it can be used as powerful probes for in-situ NMR studies to investigate drug-
protein binding interactions without background noise.[8]

Safety and Handling

Based on supplier safety data, 3-amino-2-fluoropropanoic acid should be handled with
appropriate care in a laboratory setting.

o Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious
Eye Damage (Category 1); Specific target organ toxicity — Single exposure (Respiratory
tract irritation) (Category 3).

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318
(Causes serious eye damage), H335 (May cause respiratory irritation).

 Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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